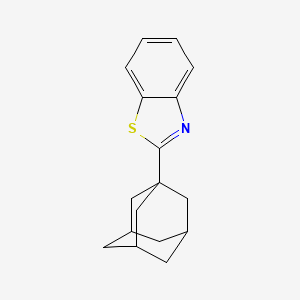
2-(adamantan-1-yl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(adamantan-1-yl)-1,3-benzothiazole is a compound that combines the unique structural features of adamantane and benzothiazole. Adamantane is a highly symmetrical, polycyclic hydrocarbon known for its stability and rigidity, while benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms. The combination of these two moieties results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of research.
作用機序
Target of Action
The primary target of 2-(1-Adamantyl)benzothiazole is the BCL-2 family of enzymes , which play a crucial role in apoptosis . The compound also shows significant activity against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM) .
Mode of Action
2-(1-Adamantyl)benzothiazole interacts with its targets, leading to changes in their function. In the case of the BCL-2 family of enzymes, the compound disrupts the balance between anti-apoptotic and pro-apoptotic members, dysregulating apoptosis in the affected cells .
Biochemical Pathways
The compound affects the mitochondrial apoptotic pathway, also known as the BCL-2-regulated pathway . It also impacts the transfer of mycolic acids to their cell envelope acceptors in mycobacteria .
Pharmacokinetics
The compound’s adamantyl group is known to improve physical properties such as thermal stability and solubility , which could potentially enhance its bioavailability.
Result of Action
The action of 2-(1-Adamantyl)benzothiazole results in the induction of apoptosis in cancer cells by inhibiting BCL-2 enzymes . It also demonstrates bactericidal effects against both Mtb and NTM .
Action Environment
The efficacy and stability of 2-(1-Adamantyl)benzothiazole can be influenced by various environmental factors. For instance, the yields of the compound are greater when the groups to be displaced are electron-withdrawing
生化学分析
Biochemical Properties
2-(1-Adamantyl)benzothiazole plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. The compound’s interaction with enzymes such as cytochrome P450 enzymes can lead to the modulation of metabolic processes. Additionally, 2-(1-Adamantyl)benzothiazole has been observed to bind with proteins involved in cell signaling pathways, thereby influencing cellular communication and function .
Cellular Effects
The effects of 2-(1-Adamantyl)benzothiazole on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Moreover, 2-(1-Adamantyl)benzothiazole has been found to impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of 2-(1-Adamantyl)benzothiazole involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 2-(1-Adamantyl)benzothiazole can bind to specific sites on enzymes, leading to their inhibition or activation. This binding can result in the modulation of enzymatic activity and subsequent changes in metabolic pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-Adamantyl)benzothiazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1-Adamantyl)benzothiazole remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of 2-(1-Adamantyl)benzothiazole vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as the modulation of metabolic pathways and enhancement of cellular function. At higher doses, 2-(1-Adamantyl)benzothiazole can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
2-(1-Adamantyl)benzothiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, 2-(1-Adamantyl)benzothiazole has been shown to interact with enzymes involved in the metabolism of lipids and carbohydrates, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
The transport and distribution of 2-(1-Adamantyl)benzothiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes through active and passive transport mechanisms. Once inside the cells, 2-(1-Adamantyl)benzothiazole can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its interaction with extracellular matrix components and other binding partners .
Subcellular Localization
The subcellular localization of 2-(1-Adamantyl)benzothiazole plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, 2-(1-Adamantyl)benzothiazole has been found to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, the compound can be targeted to mitochondria, affecting mitochondrial function and cellular energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-yl)-1,3-benzothiazole typically involves the reaction of adamantane derivatives with benzothiazole precursors. One common method is the Friedel-Crafts alkylation, where adamantane is alkylated with benzothiazole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the use of adamantyl halides, which react with benzothiazole in the presence of a base such as potassium carbonate. This reaction is typically conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations. The use of high-throughput screening techniques can also aid in optimizing reaction parameters for large-scale production.
化学反応の分析
Types of Reactions
2-(adamantan-1-yl)-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced using reagents like halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like chlorine or bromine, and alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated benzothiazole rings.
Substitution: Substituted benzothiazole derivatives with various functional groups.
科学的研究の応用
2-(adamantan-1-yl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
類似化合物との比較
Similar Compounds
2-(adamantan-1-yl)-1H-indole: Similar structure with an indole ring instead of benzothiazole.
2-(adamantan-1-yl)-1H-imidazole: Contains an imidazole ring, offering different chemical properties.
2-(adamantan-1-yl)-1H-pyridine: Features a pyridine ring, which can affect its reactivity and applications.
Uniqueness
2-(adamantan-1-yl)-1,3-benzothiazole is unique due to the combination of the adamantane and benzothiazole moieties. This combination imparts distinct chemical and physical properties, such as enhanced stability, rigidity, and the ability to participate in diverse chemical interactions. These properties make it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-(1-adamantyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NS/c1-2-4-15-14(3-1)18-16(19-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTFCXSOXPNFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
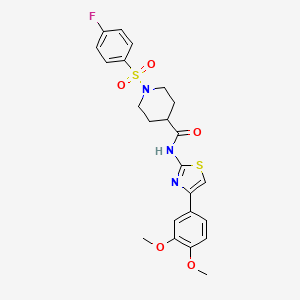
![N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2517019.png)
![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2517020.png)
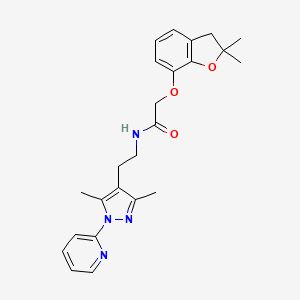
![3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2517024.png)

![N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2517029.png)
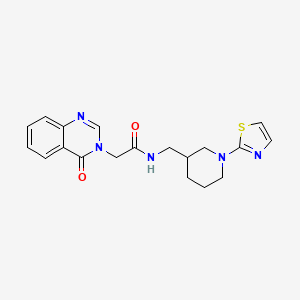

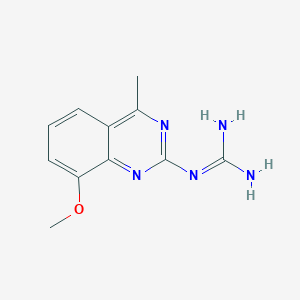
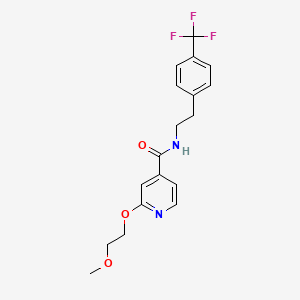

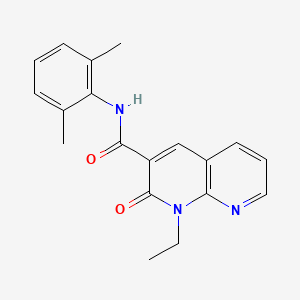
![2,4-dichloro-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride](/img/structure/B2517039.png)
